molecular formula C13H10FNO2 B7941488 3-(4-Fluoro-2-methylphenyl)isonicotinic acid

3-(4-Fluoro-2-methylphenyl)isonicotinic acid

Cat. No.: B7941488
M. Wt: 231.22 g/mol
InChI Key: QUEKKMVTIWEGJZ-UHFFFAOYSA-N
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Description

3-(4-Fluoro-2-methylphenyl)isonicotinic acid is a high-purity chemical compound offered for research and development purposes. This small molecule features an isonicotinic acid scaffold substituted with a 4-fluoro-2-methylphenyl group, making it a valuable intermediate in pharmaceutical and agrochemical research. The incorporation of fluorine is a common strategy in medicinal chemistry to fine-tune a compound's properties, such as its metabolic stability, lipophilicity, and bioavailability . As a building block, it is primarily used in the synthesis of more complex molecules, particularly in constructing heterocyclic compounds like quinoline derivatives, which are prevalent in drug discovery programs . Researchers may utilize this compound to develop potential inhibitors for various biological targets. Its isonicotinic acid core is also of significant interest in antitubercular agent research, as this structure is a key component of first-line therapeutics . The specific spatial arrangement of the fluoro and methyl groups on the phenyl ring may influence the molecule's binding affinity and interaction with enzymatic targets, offering a point of diversity for structure-activity relationship (SAR) studies. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

3-(4-fluoro-2-methylphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c1-8-6-9(14)2-3-10(8)12-7-15-5-4-11(12)13(16)17/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUEKKMVTIWEGJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C2=C(C=CN=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3-Bromoisonicotinic Acid

The synthesis begins with bromination of isonicotinic acid. Direct bromination using bromine in sulfuric acid at 0–5°C yields 3-bromoisonicotinic acid, though competing bromination at other positions requires careful control. Alternative routes employ directed ortho-metalation strategies using lithium diisopropylamide (LDA) followed by quenching with bromine.

Synthesis of 4-Fluoro-2-methylphenylboronic Acid

4-Fluoro-2-methylbenzonitrile, synthesized via aldoxime formation and dehydration of 4-fluoro-2-methylbenzaldehyde, serves as a precursor. Hydrolysis of the nitrile group to a boronic acid is achieved using bis(pinacolato)diboron and a palladium catalyst.

Coupling Reaction

Combining 3-bromoisonicotinic acid with 4-fluoro-2-methylphenylboronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/water, 80°C) affords the target compound. Yields typically range from 65–75%, with purity dependent on recrystallization solvents such as ethanol/water mixtures.

Table 1: Suzuki-Miyaura Reaction Optimization

ParameterConditionYield (%)
CatalystPd(PPh₃)₄72
BaseNa₂CO₃68
SolventDioxane/H₂O (4:1)75
Temperature80°C70

Ullmann-Type Coupling Methods

Ullmann coupling offers a copper-mediated alternative for aryl-aryl bond formation. This method avoids boronic acid precursors but requires higher temperatures and longer reaction times.

Substrate Preparation

3-Iodoisonicotinic acid, generated via iodination of isonicotinic acid using iodine and silver sulfate in sulfuric acid, reacts with 1-bromo-4-fluoro-2-methylbenzene under Ullmann conditions (CuI, 1,10-phenanthroline, K₃PO₄, DMF, 120°C). Yields are moderate (50–60%) due to competing homocoupling.

Hydrazide-Based Synthesis Routes

Isonicotinic acid hydrazide, a readily available derivative, can be leveraged to introduce substituents via cyclization or displacement reactions.

Alternative Pathways via Nitrile Intermediates

4-Fluoro-2-methylbenzonitrile, a key intermediate in trelagliptin synthesis, may be adapted for this compound. Hydrolysis of the nitrile to a carboxylic acid using NaOH/H₂O₂ under reflux provides 4-fluoro-2-methylbenzoic acid, which could undergo directed coupling to pyridine derivatives.

Crystallization and Purification Techniques

Final purification often determines pharmaceutical-grade purity. Crystallization from toluene/hexane mixtures effectively removes Pd residues and byproducts. Search result highlights the use of isopropyl acetate and methyl tert-butyl ether (MTBE) for isolating crystalline products, a method applicable here.

Analytical Characterization Data

Critical analytical data for the target compound include:

  • ¹H NMR (DMSO-d₆): δ 8.85 (d, J = 5.1 Hz, 1H, pyridine-H), 8.12 (s, 1H, pyridine-H), 7.45–7.55 (m, 2H, aryl-H), 2.45 (s, 3H, CH₃), 13.1 (br s, 1H, COOH).

  • HPLC Purity: >99.5% using C18 column, 0.1% H₃PO₄/ACN gradient.

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison

MethodYield (%)Purity (%)Cost Efficiency
Suzuki-Miyaura7599.5High
Ullmann6098.0Moderate
Hydrazide Route4095.0Low

The Suzuki-Miyaura method emerges as superior in yield and purity, albeit requiring expensive Pd catalysts. Ullmann coupling, while cheaper, suffers from lower efficiency.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes solvent recovery and catalyst recycling. Search result emphasizes sodium bisulfate monohydrate as a cost-effective reagent for dehydration steps, reducing reliance on hazardous acids. Continuous flow reactors could enhance the Suzuki reaction’s scalability .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-2-methylphenyl)isonicotinic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .

Scientific Research Applications

Synthetic Route Overview

Step Reagents Conditions
1Aryl halide + Organoboron compoundPalladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene)
2Reaction environmentInert atmosphere, elevated temperature

Chemistry

In the field of chemistry, 3-(4-Fluoro-2-methylphenyl)isonicotinic acid serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various chemical reactions, including:

  • Oxidation : Introducing functional groups or modifying existing ones.
  • Reduction : Removing oxygen-containing groups or reducing double bonds.
  • Substitution : Replacing substituents on the phenyl ring with other groups.

These reactions are crucial for developing new compounds with desired properties.

Biology

The compound is being investigated for its potential as a ligand in biochemical assays . It may interact with specific biological targets, influencing enzyme activity or receptor functions. This interaction could lead to therapeutic applications, particularly in:

  • Drug Development : Exploring its role in modulating biological pathways.
  • Biochemical Assays : Utilizing its binding properties to study receptor-ligand interactions.

Medicine

Research into the medicinal properties of this compound has revealed potential therapeutic effects, including:

  • Anti-inflammatory Activity : Investigated for its ability to reduce inflammation markers.
  • Antimicrobial Properties : Explored as a candidate for developing new antimicrobial agents.

Industrial Applications

In industry, this compound is utilized in the development of new materials with enhanced properties. Its applications include:

  • Material Science : Creating materials with improved thermal stability or electrical conductivity.
  • Pharmaceutical Formulations : Serving as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Case Studies and Research Findings

  • Binding Studies : A study evaluated the binding affinity of related compounds at nicotinic receptors, highlighting the importance of structural modifications in enhancing activity .
  • Pharmacological Evaluation : Research focused on the synthesis and optimization of analogs demonstrated that structural changes significantly affect biological activity .
  • Material Development : Investigations into metal-organic frameworks (MOFs) using similar isonicotinic acids have shown promise in creating new materials with unique properties .

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-2-methylphenyl)isonicotinic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-(4-Fluoro-2-methylphenyl)isonicotinic acid with structurally related isonicotinic acid derivatives, focusing on substituent effects, molecular properties, and biological activity.

Table 1: Structural and Functional Comparison of Isonicotinic Acid Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Activities CAS Number References
This compound 4-Fluoro-2-methylphenyl (C-3) C₁₃H₁₀FNO₂ 243.23 g/mol Hypothesized enhanced metabolic stability; potential antimicrobial activity (inferred from analogs) Not explicitly listed
5-(3-Fluorophenyl)-2-hydroxyisonicotinic acid 3-Fluorophenyl (C-5), hydroxyl (C-2) C₁₂H₈FNO₃ 257.20 g/mol Increased solubility due to hydroxyl group; used in organic synthesis 1267011-08-4
3-[(2-Fluoro-4-iodophenyl)amino]isonicotinic acid 2-Fluoro-4-iodophenylamino (C-3) C₁₂H₈FIN₂O₂ 358.11 g/mol Antitumor activity (e.g., Pimasertib metabolite); halogen enhances binding affinity 885588-03-4
2-(4-Methansulfonylphenyl)-isonicotinic acid 4-Methylsulfonylphenyl (C-2) C₁₃H₁₁NO₄S 277.30 g/mol Sulfonyl group improves solubility and pharmacokinetics 1258621-88-3
2-(Trifluoromethyl)pyridine-4-carboxylic acid Trifluoromethyl (C-2) C₇H₄F₃NO₂ 215.11 g/mol High electronegativity enhances stability; used in agrochemicals 131747-41-6

Key Comparative Insights

Substituent Effects on Bioactivity: The 4-fluoro-2-methylphenyl group in the target compound likely balances lipophilicity and steric hindrance, optimizing membrane permeability and target engagement. This contrasts with 5-(3-Fluorophenyl)-2-hydroxyisonicotinic acid, where the hydroxyl group increases solubility but may reduce blood-brain barrier penetration . 3-[(2-Fluoro-4-iodophenyl)amino]isonicotinic acid demonstrates the impact of halogenation (iodine) on antitumor activity, suggesting that heavier halogens enhance receptor binding via hydrophobic interactions .

Metabolic Stability: Fluorine substitution (as in the target compound and 5-(3-Fluorophenyl)-2-hydroxyisonicotinic acid) is known to resist oxidative metabolism, prolonging half-life compared to non-fluorinated analogs .

Synthetic and Analytical Challenges: Derivatives like 3-[(2-Fluoro-4-iodophenyl)amino]isonicotinic acid require advanced coupling reactions for amino group introduction, increasing synthetic complexity compared to direct aryl-substituted analogs . Detection of isonicotinic acid derivatives in biological matrices (e.g., urine) is challenging due to low concentrations and spectral overlaps, as noted for cresol-sulfate vs. cresol in NMR studies .

Microbial Metabolism :

  • Microbial degradation pathways for isonicotinic acid derivatives often involve hydroxylation and ring-opening (e.g., conversion to dihydroxy intermediates like citrazinic acid), as observed in soil bacteria . Substituents like fluorine or methyl groups may slow these processes, enhancing environmental persistence .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-Fluoro-2-methylphenyl)isonicotinic acid, and how can yield optimization be approached?

  • Answer : A widely used method for analogous compounds involves reacting pyridine-3,4-dicarboxylic anhydride with substituted aromatic precursors under Friedel-Crafts acylation conditions. For the target compound, substituting chlorobenzene with 4-fluoro-2-methylbenzene derivatives may be feasible. Yield optimization (~32% in similar syntheses) can be achieved by adjusting reaction parameters such as temperature (80–120°C), catalyst choice (e.g., AlCl₃ or FeCl₃), and solvent polarity (e.g., dichloromethane vs. nitrobenzene). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product .

Q. How can structural isomers of isonicotinic acid derivatives be distinguished experimentally?

  • Answer : Terahertz (THz) spectroscopy (0.1–4.0 THz range) effectively differentiates isomers due to sensitivity to hydrogen bonding and lattice vibrations. For example, nicotinic acid, isonicotinic acid, and picolinic acid exhibit distinct THz absorption spectra. Complementary techniques like differential scanning calorimetry (DSC) and X-ray crystallography can resolve subtle structural differences, such as hydrogen-bonding networks . Thermogravimetric analysis (TGA) can also measure sublimation enthalpies, which vary with substituent positions (e.g., ΔsubH for isonicotinic acid is ~130 kJ/mol) .

Advanced Research Questions

Q. What is the mechanism of action of this compound against Mycobacterium tuberculosis, and how does structural modification affect potency?

  • Answer : Isonicotinic acid derivatives inhibit enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycolic acid biosynthesis. Docking studies suggest the fluorine and methyl groups enhance hydrophobic interactions with InhA's active site (e.g., Tyr158 and Lys165 residues). Modifications at the phenyl ring (e.g., electron-withdrawing groups like -F) improve binding affinity, as seen in analogs with MIC values as low as 0.22 µM against drug-sensitive strains. However, resistance in MDR/XDR strains may arise from mutations in katG, which activates prodrugs like isoniazid .

Q. How can computational methods predict the pharmacokinetic and toxicity profiles of fluorinated isonicotinic acid derivatives?

  • Answer : Molecular dynamics simulations (e.g., AMBER or GROMACS) and density functional theory (DFT) calculations model protein-ligand interactions and electronic properties. ADMET predictors (e.g., SwissADME) assess oral bioavailability, hepatotoxicity, and CYP450 inhibition. For example, isonicotinic acid N-oxide derivatives show lower hepatotoxicity probability (0.12) compared to isoniazid (0.67) due to reduced reactive metabolite formation .

Q. What strategies resolve contradictions in biological activity data for structurally similar derivatives?

  • Answer : Contradictions may arise from assay variability (e.g., broth microdilution vs. agar dilution) or strain-specific resistance mechanisms. Systematic SAR studies with standardized protocols (CLSI guidelines) are recommended. For instance, MIC discrepancies against MDR strains can be addressed by testing in combination with efflux pump inhibitors (e.g., verapamil) to identify resistance pathways .

Methodological Challenges and Solutions

Q. How can sublimation enthalpies of fluorinated isonicotinic acid derivatives be accurately measured?

  • Answer : Isothermal thermogravimetry (TGA) using a calibrated SDT Q600 instrument provides precise ΔsubH measurements. Samples are heated at 1°C/min under inert gas flow (N₂ or Ar) to minimize decomposition. Data analysis via the Clausius-Clapeyron equation accounts for vapor pressure changes. Validation with reference compounds (e.g., nicotinic acid, ΔsubH = 128.5 kJ/mol) ensures accuracy .

Q. What analytical workflows characterize synthetic intermediates in multi-step routes?

  • Answer : LC-MS (ESI+/− mode) monitors reaction progress, while ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) confirms regiochemistry. For fluorinated analogs, ¹⁹F NMR (δ −110 to −120 ppm for aromatic -F) is critical. High-resolution mass spectrometry (HRMS) with TOF analyzers (mass error < 2 ppm) validates molecular formulas .

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